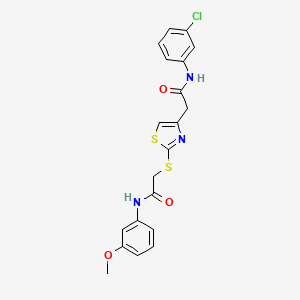

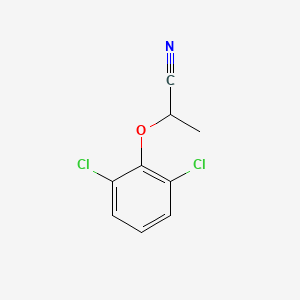

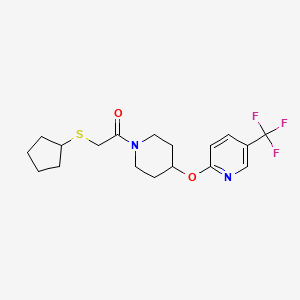

2-(2,6-Dichlorophenoxy)propanenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

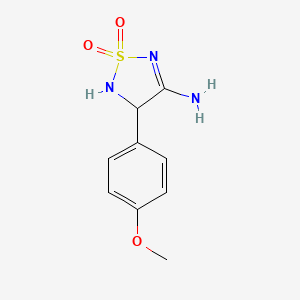

Dichlobenil can be synthesized by the reaction of 2,6-dichlorophenol with chloroacetonitrile in the presence of an acid catalyst. The resulting product can be purified by recrystallization from a suitable solvent.Molecular Structure Analysis

The molecular formula of 2-(2,6-Dichlorophenoxy)propanenitrile is C9H7Cl2NO . Its InChI code is 1S/C9H7Cl2NO/c1-6(5-12)13-9-7(10)3-2-4-8(9)11/h2-4,6H,1H3 .Physical and Chemical Properties Analysis

This compound is a white crystalline powder that is practically insoluble in water but soluble in organic solvents such as acetone, ethanol, and chloroform. The molecular weight is 216.06 g/mol . The melting point of this compound is 132-134°C, and the boiling point is greater than 300°C.Applications De Recherche Scientifique

1. Conglomerate Formation in Aryl Glycerol Ethers

Research on 3-(2,6-dichlorophenoxy)propane-1,2-diol, a compound related to 2-(2,6-Dichlorophenoxy)propanenitrile, has demonstrated its potential in forming conglomerates. This property was established through simple tests and a single crystal X-ray diffraction study, providing insights into its crystal packing details. The compound was successfully resolved into its (S)- and (R)-components using a preferential crystallization procedure (Bredikhina et al., 2016).

2. Environmental Degradation and Selectivity

A study on dichlorprop, a herbicide structurally similar to this compound, revealed enantiomeric selectivity in its degradation in soil. This finding suggests biologically mediated reactivity and emphasizes the importance of understanding enantiomeric behaviors in environmental degradation processes (Garrison et al., 1996).

3. Controlled Release from Alginate Gels

Research involving the controlled release of herbicides like dichlobenil, structurally related to this compound, from alginate gels highlighted the influence of drying and gellant cation choice on the release rate. This approach is crucial for developing slow-release herbicide formulations, which can be more environmentally friendly and efficient (Connick, 1982).

4. Soil Microbial Populations and Biochemical Processes

A study on the long-term application of 2,4-dichlorophenoxy acetate (2,4-D), a compound related to this compound, revealed that it affects soil microbial populations and biochemical processes. The research found reductions in fungal, bacterial, and actinomycete populations, along with impacts on nitrogen mineralization and potentially mineralizable nitrogen (Rai, 1992).

5. Synthesis of Heterocyclic Substances

2-Arylhydrazononitriles, chemically related to this compound, have been used to synthesize a variety of heterocyclic substances, displaying promising antimicrobial activities. These substances include indole-containing 1,2,3-triazoles, pyrazoles, and pyrazolo[1,5-a]pyrimidine derivatives (Behbehani et al., 2011).

Mécanisme D'action

Dichlobenil works by inhibiting the meristematic growth of plants and disrupting cell division, leading to apoptosis and necrosis.

Safety and Hazards

Propriétés

IUPAC Name |

2-(2,6-dichlorophenoxy)propanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2NO/c1-6(5-12)13-9-7(10)3-2-4-8(9)11/h2-4,6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDAFCZRTKFHCGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)OC1=C(C=CC=C1Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78302-27-9 |

Source

|

| Record name | 2-(2,6-dichlorophenoxy) propionitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((4-Bromophenyl)sulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B3014383.png)

![1-[(Pyrido[2,3-d]pyrimidin-4-ylamino)methyl]cyclohex-2-en-1-ol](/img/structure/B3014385.png)

![1-[(3As,6R,6aR)-6-hydroxy-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl]prop-2-en-1-one](/img/structure/B3014391.png)